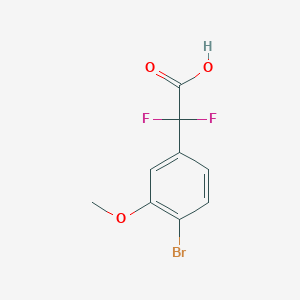

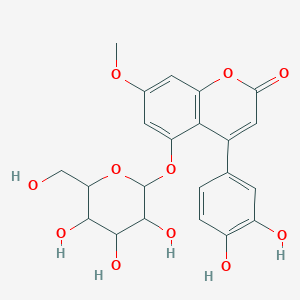

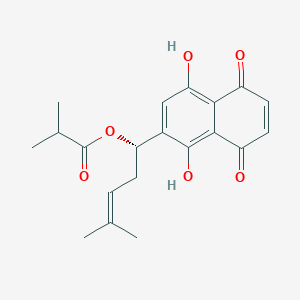

![molecular formula C45H36O15 B12300473 5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)

5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Selligueain A is an A-type proanthocyanidin trimer of the propelargonidin type. It is extracted from the rhizome of the fern Selliguea feei, which is found in Indonesia . This compound is known for its sweetener properties, with a relative sweetness 35 times that of a 2% w/v aqueous sucrose solution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of Selligueain A involves several key steps. One notable method includes the de novo synthetic approach to the selectively protected epiafzelechin unit, which is then converted to three flavan units . The reactions are typically performed in flame-dried glassware under an atmosphere of dry argon to prevent moisture and air sensitivity . Ethereal solvents and dichloromethane are purified under argon using an Organic Solvent Pure Unit .

Industrial Production Methods

While specific industrial production methods for Selligueain A are not widely documented, the extraction from the rhizomes of Selliguea feei involves solvent extraction and fractionation by Sephadex LH-20 column chromatography . This method yields a 2.42% isolated yield on a dry matter basis .

Analyse Des Réactions Chimiques

Types of Reactions

Selligueain A undergoes various chemical reactions, including oxidation and thiolysis. The thiolysis of Selligueain A confirms its structure and produces thiolytic products .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Selligueain A include n-butyllithium, tetrahydrofuran (THF), and boron trifluoride diethyl etherate (BF3·OEt2) . These reactions are typically carried out at low temperatures, such as -78°C .

Major Products

The major products formed from the reactions of Selligueain A include methyl 2-[(2R,3R,4S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-yl]acetate and 4β-(carboxymethyl)sulphanylepiafzelechin-(2β→O→7,4β→8)-epiafzelechin methyl ester .

Applications De Recherche Scientifique

Selligueain A has several scientific research applications:

Antioxidant Activity: It possesses high antioxidant capacity, making it valuable in studies related to oxidative stress and free radical scavenging.

Anti-inflammatory and Analgesic Activities: Selligueain A has been shown to have anti-inflammatory and analgesic properties, which are useful in medical research.

Sweetener Properties: Due to its high sweetness, it is studied for potential use as a natural sweetener.

Mécanisme D'action

Selligueain A exerts its effects through the inhibition of pro-inflammatory mediators. It suppresses the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α) in inflammatory cells . This inhibition is achieved by targeting the pathways involved in the synthesis of these mediators, thereby reducing inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Selligueain B: A demethylated version of Selligueain A, also isolated from Selliguea feei.

Afzelechin: A monomeric unit found in Selligueain A.

Kaempferol-3-O-β-D-glucopyranoside-7-O-α-L-rhamnopyranoside: Another compound isolated from Selliguea feei.

Uniqueness

Selligueain A is unique due to its high sweetness and significant antioxidant and anti-inflammatory activities. Its structure as an A-type proanthocyanidin trimer with specific interflavanyl linkages distinguishes it from other similar compounds .

Propriétés

Formule moléculaire |

C45H36O15 |

|---|---|

Poids moléculaire |

816.8 g/mol |

Nom IUPAC |

5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C45H36O15/c46-21-7-1-18(2-8-21)40-30(54)15-25-26(50)16-28(52)34(42(25)57-40)37-35-29(53)17-32-36(43(35)58-41(39(37)55)19-3-9-22(47)10-4-19)38-33-27(51)13-24(49)14-31(33)59-45(60-32,44(38)56)20-5-11-23(48)12-6-20/h1-14,16-17,30,37-41,44,46-56H,15H2 |

Clé InChI |

PMDYNLFGCCRGRX-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

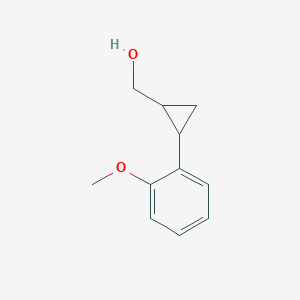

![(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid](/img/structure/B12300393.png)

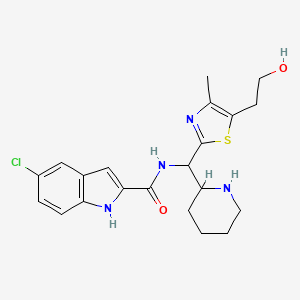

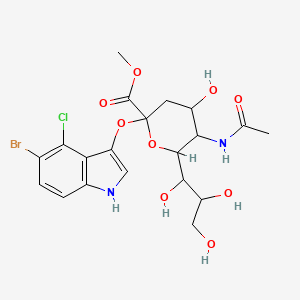

![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)

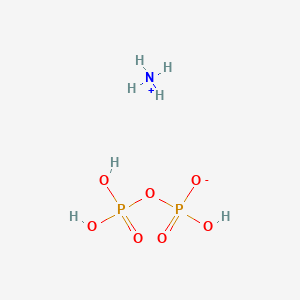

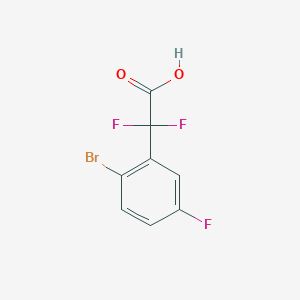

![2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol](/img/structure/B12300432.png)